Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate
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Overview
Description
Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate is an organic compound with the molecular formula C10H9Cl2N3O4 and a molecular weight of 306.1 g/mol . This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a hydrazono group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate typically involves the reaction of 4-nitrophenylhydrazine with ethyl chloroacetate under basic conditions . The reaction proceeds as follows:
Step 1: 4-nitrophenylhydrazine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is then isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydrazono group can undergo oxidation to form azo compounds.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitrophenyl groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity . The hydrazono group can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate can be compared with similar compounds such as:
- Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate
- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- Ethyl 2-chloro-2-(2-(2-nitrophenyl)hydrazono)acetate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making this compound unique in its applications and properties.
Properties
Molecular Formula |
C10H10ClN3O4 |
---|---|
Molecular Weight |
271.66 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-3-5-8(6-4-7)14(16)17/h3-6,12H,2H2,1H3/b13-9+ |
InChI Key |
RPOPSNIZZCCXGW-UKTHLTGXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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